N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine
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Overview
Description
N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxole ring system, which is a fused structure of two oxygen atoms and a benzene ring, and a cyclopropylmethyl group attached to the nitrogen atom of the amine group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2H-1,3-benzodioxol-5-amine as the starting material.
Reaction Steps: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2H-1,3-benzodioxol-5-amine with cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used, with bases like triethylamine facilitating the reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and amides.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.
Industry: The compound is used in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(cyclopropylmethyl)glycine: A related compound with a similar cyclopropylmethyl group but a different core structure.
2H-1,3-benzodioxol-5-amine: The parent compound without the cyclopropylmethyl group.
N-cyclopropylmethyl derivatives of other benzodioxoles: Compounds with similar structures but different substituents on the benzodioxole ring.
Uniqueness: N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is unique due to its specific combination of the cyclopropylmethyl group and the benzodioxole ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8(1)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5,8,12H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLGUDHCGRBFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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